molecular formula C5H3Cl3O2S2 B2649925 (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride CAS No. 125897-99-6

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride

Cat. No.: B2649925
CAS No.: 125897-99-6
M. Wt: 265.55
InChI Key: XULLXIIYAIGAHP-UHFFFAOYSA-N
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Description

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C₅H₃Cl₃O₂S₂. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis as a sulfonylating agent, which introduces the methanesulfonyl group into various substrates.

Properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O2S2/c6-4-1-3(5(7)11-4)2-12(8,9)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULLXIIYAIGAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CS(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 2,5-dichlorothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone under specific conditions.

    Oxidation: Oxidative reactions can convert the thiophene ring into sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Sulfonamides and sulfones.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Medicinal Chemistry

Hypoxia-Inducible Factor Inhibition
One of the notable applications of (2,5-dichlorothiophen-3-yl)methanesulfonyl chloride is in the development of compounds that inhibit hypoxia-inducible factor 2 alpha (HIF-2α). HIF-2α plays a crucial role in cellular responses to low oxygen levels and is implicated in various diseases, including cancer and ischemic disorders. Compounds derived from this thiophene derivative have shown potential in treating conditions characterized by insufficient oxygen supply to tissues .

Pharmaceutical Compositions
The compound can be utilized in the formulation of pharmaceutical compositions aimed at treating diseases associated with hypoxia. These compositions may include various salts derived from the compound, enhancing their solubility and bioavailability. The synthesis methods involve reacting (2,5-dichlorothiophen-3-yl)methanesulfonyl chloride with other active pharmaceutical ingredients to create effective drug candidates .

Materials Science

Conjugated Polymers
In materials science, (2,5-dichlorothiophen-3-yl)methanesulfonyl chloride serves as a key monomer in the synthesis of conjugated polymers. These polymers exhibit unique electronic properties suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of sulfonated groups enhances the water solubility of these polymers, making them more applicable in biological environments .

Synthesis of Sulfonamide Derivatives

Biological Activity Probes
The compound has been employed in synthesizing N-(heteroaryl)-sulfonamide derivatives that act as biological activity probes. These derivatives are useful for studying specific enzymatic activities and interactions within biological systems. For instance, the synthesis of compounds such as 1-{[(2,5-dichlorothiophen-3-yl)methyl]sulfanyl}ethan-1-one demonstrates its utility in creating targeted inhibitors for therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryInhibition of HIF-2α for cancer treatmentNovel compounds targeting hypoxic conditions
Pharmaceutical CompositionsFormulation of drugs with enhanced solubility and bioavailabilityUse of various salts for improved efficacy
Materials ScienceSynthesis of conjugated polymers for electronic applicationsPolymers used in OLEDs and OPVs
Biological Activity ProbesDevelopment of sulfonamide derivatives for enzymatic activity studiesN-(heteroaryl)-sulfonamide derivatives

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The compound targets nucleophilic sites in molecules, leading to the formation of sulfonylated products. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonylating agent with similar reactivity but lacks the aromatic thiophene ring.

    Benzenesulfonyl chloride: Contains a benzene ring instead of a thiophene ring, offering different reactivity and selectivity.

    Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonylating agent with a toluene ring, providing different steric and electronic effects.

Uniqueness

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is unique due to the presence of the dichlorothiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other sulfonylating agents may not be as effective.

Biological Activity

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is derived from the thiophene ring structure, which is known for its stability and reactivity in biological systems. The presence of the methanesulfonyl chloride moiety enhances its electrophilic character, making it a useful intermediate in various chemical reactions.

Antitumor Activity

Recent research has highlighted the antitumor properties of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride. In a study examining its effects on tumor growth, significant reductions in tumor weight were observed when this compound was administered to animal models.

Tumor Type Treatment Tumor Weight Reduction (mg) Statistical Significance (p-value)
Model AVehicle500.014
Model BCompound300.036

This data suggests that the compound may inhibit tumor growth through mechanisms that may involve modulation of inflammatory pathways or direct cytotoxic effects on cancer cells .

The proposed mechanism of action for (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride includes:

  • Inhibition of S100A9 : This protein is implicated in cancer growth and inflammation. The compound may disrupt S100A9 interactions, thereby reducing inflammatory responses associated with tumor progression.
  • Modulation of Immune Responses : By affecting myeloid-derived suppressor cells (MDSCs), this compound could enhance anti-tumor immunity .

Case Studies

A notable case study involved the administration of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride in a mouse model of rheumatoid arthritis. The results indicated a reduction in disease severity and joint inflammation, supporting its potential application in treating inflammatory diseases.

Safety and Toxicology

While exploring the biological activity of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride, safety profiles must be considered:

  • Toxicity : The compound has shown acute toxicity in inhalation studies with an LC50 value indicating significant risk upon exposure .
  • Irritation Potential : It causes severe skin burns and eye damage upon contact .

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